molecular formula C16H19NO2 B13436338 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol

2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol

Cat. No.: B13436338
M. Wt: 257.33 g/mol
InChI Key: KUROJUPTEJDZJB-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol is an organic compound with the molecular formula C15H19NO2. It is a derivative of phenylpropanolamine and is known for its various applications in scientific research and industry. This compound is also referred to as Metaraminol Related Compound B .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol typically involves a multi-step process. One common method starts with the reduction of propiophenone to yield ®-(-)-1-hydroxy-1-phenyl-2-propanone. This intermediate is then subjected to reductive amination to produce the final compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine .

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen-bonded chiral supramolecular metal-organic architectures when reacting with substituted salicylaldehydes . These interactions are crucial for its biological and chemical activities.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-amino-1-(3-phenylmethoxyphenyl)propan-1-ol

InChI

InChI=1S/C16H19NO2/c1-12(17)16(18)14-8-5-9-15(10-14)19-11-13-6-3-2-4-7-13/h2-10,12,16,18H,11,17H2,1H3

InChI Key

KUROJUPTEJDZJB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)OCC2=CC=CC=C2)O)N

Origin of Product

United States

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